molecular formula C13H10ClNO3 B7577716 Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate

Cat. No. B7577716
M. Wt: 263.67 g/mol
InChI Key: KUHTZWIOEJWHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate, also known as CP-690,550, is a chemical compound that has gained importance in scientific research due to its potential as an immunosuppressive drug. This compound belongs to the class of Janus kinase inhibitors, which are known to inhibit the activity of Janus kinases (JAKs) and prevent the activation of the JAK-STAT signaling pathway.

Mechanism of Action

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate inhibits the activity of JAKs, which are intracellular tyrosine kinases that are involved in the signaling pathways of various cytokines and growth factors. JAKs are activated by cytokine receptors, which are transmembrane proteins that bind to specific cytokines. Once activated, JAKs phosphorylate and activate STATs, which are transcription factors that regulate gene expression. The JAK-STAT pathway is involved in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate prevents the activation of JAKs, which in turn prevents the activation of STATs and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and increases the production of anti-inflammatory cytokines, such as IL-10. It also reduces the activation and proliferation of T cells and B cells, which are involved in the immune response. Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has been shown to be effective in reducing the symptoms of autoimmune diseases, such as joint pain and swelling in rheumatoid arthritis, and skin lesions in psoriasis.

Advantages and Limitations for Lab Experiments

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it an ideal tool for studying the JAK-STAT pathway. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has some limitations. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a consistent concentration in vivo. It is also relatively expensive, which can limit its use in some laboratories.

Future Directions

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has shown promise as an immunosuppressive drug for the treatment of autoimmune diseases. However, there is still much to be learned about its mechanism of action and its potential side effects. Future research could focus on optimizing the synthesis method of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate to improve its yield and purity. It could also investigate the long-term effects of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate on the immune system and other physiological systems. Additionally, Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate could be studied in combination with other immunosuppressive drugs to determine its potential for use in combination therapy. Overall, Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has great potential as a tool for studying the JAK-STAT pathway and as a therapeutic agent for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate involves the reaction of 5-chloropyridin-2-ol with 4-hydroxybenzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has been extensively studied for its potential as an immunosuppressive drug. It has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate works by inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition prevents the activation of the JAK-STAT pathway, which is responsible for the production of pro-inflammatory cytokines. As a result, Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate reduces inflammation and suppresses the immune response.

properties

IUPAC Name

methyl 4-(5-chloropyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHTZWIOEJWHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate

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